
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium is a chemical compound that combines the properties of both organic and inorganic chemistry. This compound is characterized by the presence of a vanadium atom coordinated with a 2,3-dichloro-2-(oxolan-2-yloxy)oxolane ligand. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium typically involves the reaction of vanadium precursors with 2,3-dichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 25°C to 50°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process is automated to ensure consistency and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) species. Substitution reactions can lead to the formation of various substituted oxolane derivatives.
科学研究应用
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The vanadium center can undergo redox reactions, influencing the oxidative state of biological molecules. This redox activity can modulate enzyme function and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane: Lacks the vanadium center but shares the organic ligand structure.
Vanadium(IV) oxide: Contains vanadium but lacks the organic ligand.
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;chromium: Similar structure but with chromium instead of vanadium.
Uniqueness
The uniqueness of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium lies in its combination of organic and inorganic components, providing a versatile platform for various chemical reactions and applications. The presence of vanadium imparts unique redox properties that are not observed in similar compounds without the metal center.
属性
CAS 编号 |
29666-18-0 |
|---|---|
分子式 |
C8H12Cl2O3V |
分子量 |
278.02 g/mol |
IUPAC 名称 |
2,3-dichloro-2-(oxolan-2-yloxy)oxolane;vanadium |
InChI |
InChI=1S/C8H12Cl2O3.V/c9-6-3-5-12-8(6,10)13-7-2-1-4-11-7;/h6-7H,1-5H2; |
InChI 键 |
AIAYJYGSGHNVEU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)OC2(C(CCO2)Cl)Cl.[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


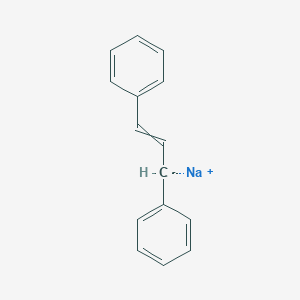
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
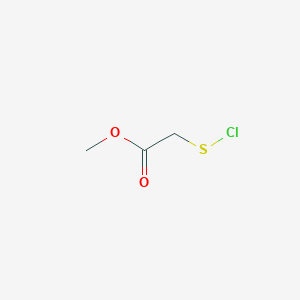

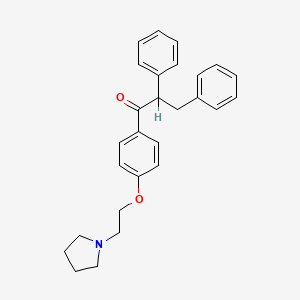
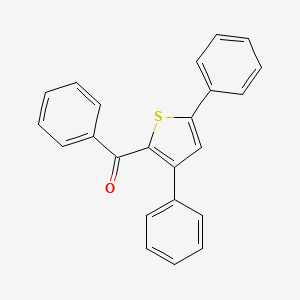
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
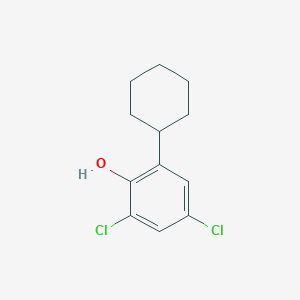
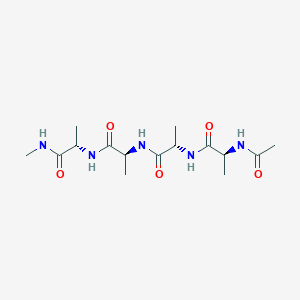
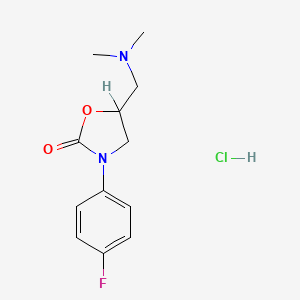
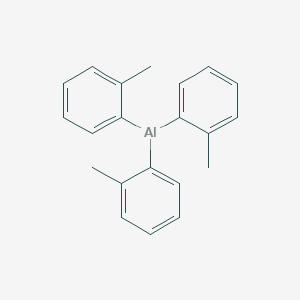
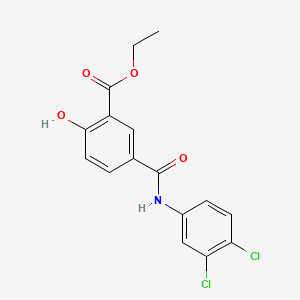

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
